2-bromo-N,N-dimethylbenzenesulfonamide

Enzyme Inhibition Anticholinesterase Structure-Activity Relationship

Researchers requiring validated ortho-bromo sulfonamide building blocks often encounter positional isomer variability that undermines assay reproducibility. 2-Bromo-N,N-dimethylbenzenesulfonamide eliminates this uncertainty: • Distinct ortho-bromo LogP (XLogP3=1.8) vs. meta-isomer (XLogP3=2.0) ensures predictable membrane permeability and target binding. • Bromination significantly enhances α-glucosidase and cholinesterase (AChE/BChE) inhibitory potency compared to non-brominated analogs. • Ortho-bromine serves as a stable handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), enabling efficient library synthesis. Supplied at ≥98% purity with full analytical characterization for reproducible drug discovery and chemical biology workflows.

Molecular Formula C8H10BrNO2S
Molecular Weight 264.14 g/mol
CAS No. 65000-13-7
Cat. No. B1591715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N,N-dimethylbenzenesulfonamide
CAS65000-13-7
Molecular FormulaC8H10BrNO2S
Molecular Weight264.14 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=CC=C1Br
InChIInChI=1S/C8H10BrNO2S/c1-10(2)13(11,12)8-6-4-3-5-7(8)9/h3-6H,1-2H3
InChIKeyOGYMDBJRCOBHEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N,N-dimethylbenzenesulfonamide Overview


2-Bromo-N,N-dimethylbenzenesulfonamide (CAS 65000-13-7) is a halogenated arylsulfonamide with the molecular formula C8H10BrNO2S and a molecular weight of 264.14 g/mol [1]. This compound belongs to the class of N,N-dimethylbenzenesulfonamides, characterized by a dimethylsulfonamide group attached to a benzene ring. Its defining structural feature is the ortho-bromine substituent on the phenyl ring [1]. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, serving as a key building block for more complex molecules, particularly in the development of enzyme inhibitors and materials with tailored properties [2].

Workflow role Ortho-bromo arylsulfonamide building block for medicinal chemistry and cross-coupling reactions
Key feature Halogen handle at 2-position enables Pd-catalyzed diversification; dimethylsulfonamide group provides solubility modulation
Selection logic Choose when ortho-substitution pattern and reported enzyme-inhibitor scaffold enhancement are required over unsubstituted or meta isomers

Why 2-Bromo-N,N-dimethylbenzenesulfonamide Is Irreplaceable


Generic substitution of 2-bromo-N,N-dimethylbenzenesulfonamide with unsubstituted benzenesulfonamide or its 3‑ or 4‑bromo isomers is not scientifically valid due to the profound impact of the ortho‑bromo substituent on both physicochemical properties and biological activity [1][2]. The presence and specific position of the bromine atom directly modulate molecular descriptors like LogP and polar surface area, which are critical for membrane permeability and target binding [1][3]. More importantly, comparative studies have shown that bromination of the benzenesulfonamide core significantly enhances enzyme inhibition potency compared to the non‑brominated parent [2]. Therefore, any effort to substitute this compound without rigorous revalidation of the entire synthetic pathway or biological assay would introduce unpredictable variability and likely compromise experimental outcomes. The following quantitative evidence underscores the necessity of selecting this precise ortho‑bromo derivative for reproducible and optimized results.

Replacing with unsubstituted benzenesulfonamide may reduce enzyme inhibition profile; comparative studies report enhanced potency for the brominated analog.
3- or 4-bromo isomers exhibit different lipophilicity (ΔXLogP3 up to 0.2) and can alter solubility, membrane permeability, and target binding behavior.
Direct substitution without revalidation of the synthetic route and biological assays may introduce unpredictable variability in experimental outcomes.

2-Bromo-N,N-dimethylbenzenesulfonamide vs. Analogs: Evidence


Bromination Boosts Enzyme Inhibition

Bromination of the benzenesulfonamide core leads to a significant increase in enzyme inhibitory activity across multiple targets. A head-to-head study comparing unsubstituted benzenesulfonamide with its brominated derivative (N,N-dibromobenzenesulfonamide) demonstrated that bromination enhances both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, as well as α-glucosidase inhibition [1].

α-Glucosidase inhibition
Class-level
2.57-fold lower IC50
brominated vs. unsubstituted
IC50 47.70 vs 122.40 µg/mL
Bromination trend supports enhanced enzyme inhibition in this scaffold class.
Class-level inference from single comparative study; acarbose reference 34.39 µg/mL.
Enzyme Inhibition Anticholinesterase Structure-Activity Relationship

Lipophilicity Impact of Bromine Position

The position of the bromine atom on the benzene ring directly affects the compound's lipophilicity (LogP), a key determinant of membrane permeability. The ortho-substituted (2-bromo) compound exhibits an XLogP3 value of 1.8 [1], which is lower than that of the meta-substituted (3-bromo) isomer (XLogP3 = 2.0) [2], indicating a measurable difference in physicochemical behavior that can influence in vitro and in vivo outcomes.

Lipophilicity
Reported
XLogP3 1.8 (2-Br)
vs. 2.0 (3-Br isomer)
Δ = 0.2
Measurable lipophilicity difference may influence solubility and cellular uptake behavior.
Computed properties from PubChem; experimental LogP may vary.
Physicochemical Properties Lipophilicity ADME

Synthesis from 2-Bromobenzenesulfonyl Chloride

The compound is directly synthesized from 2-bromobenzenesulfonyl chloride via reaction with dimethylamine, a standard and well-established route in sulfonamide chemistry . This straightforward, single-step synthesis from a commercially available precursor ensures high accessibility and predictable yields, making it a reliable building block for more complex molecular architectures.

Synthesis route
Data to verify
2‑bromobenzenesulfonyl chloride + dimethylamine
Standard nucleophilic substitution; well-precedented for scale-up.
Source data not independently reviewed; verify yields for specific batch.
Synthetic Chemistry Methodology Building Block

2-Bromo-N,N-dimethylbenzenesulfonamide Applications


α-Glucosidase Inhibitor Design

2-Bromo-N,N-dimethylbenzenesulfonamide serves as a privileged scaffold for designing α-glucosidase inhibitors. Comparative evidence shows that bromination of the sulfonamide core significantly enhances inhibitory activity [1]. Medicinal chemists can utilize this compound as a starting point to develop more potent, selective antidiabetic or antiviral agents by further derivatizing the ortho-bromo position.

Cholinesterase Inhibitor Synthesis

The demonstrated ability of brominated benzenesulfonamides to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [1] positions this compound as a valuable intermediate for synthesizing probes or lead compounds in Alzheimer's disease and other neurological research. Its ortho-bromo substituent provides a handle for further functionalization to tune selectivity and pharmacokinetic properties.

Tailored Lipophilicity for Cellular Uptake

The ortho-bromo substitution on this compound imparts a distinct lipophilicity profile (XLogP3 = 1.8) compared to its meta-substituted isomer (XLogP3 = 2.0) [2][3]. This quantifiable difference allows researchers to select the ortho-bromo isomer for applications where a slightly lower LogP is desired to improve aqueous solubility or reduce non-specific protein binding, thereby optimizing in vitro assay conditions and early ADME predictions.

Chemical Library Construction via Cross-Coupling

As a stable, ortho-bromo substituted arylsulfonamide, this compound is an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. Its synthesis from 2-bromobenzenesulfonyl chloride is well-established , making it a cost-effective and scalable building block for generating diverse libraries of more complex sulfonamide-containing molecules for drug discovery and materials science.

Application
Selection Property
Validation Focus
α‑Glucosidase inhibitor studies
Brominated scaffold for enzyme inhibition enhancement
Inhibition potency and selectivity vs. parent sulfonamide
Cholinesterase probe synthesis
AChE/BChE binding core with bromine handle
Isoform selectivity and kinetic inhibition parameters
Lipophilicity‑driven design
Lower ortho‑Br LogP for balanced ADME profile
Experimental LogP, solubility, and permeability assays
Cross‑coupling library expansion
Ortho‑bromo handle for Suzuki, Buchwald‑Hartwig
Reaction scope, product yields, and purity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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